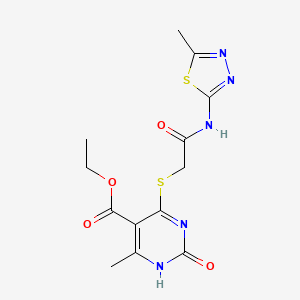

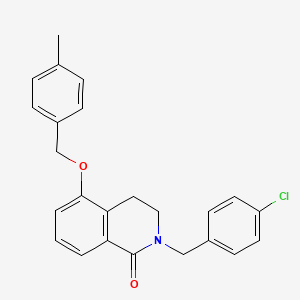

![molecular formula C15H13Cl2NOS B2707123 N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 270262-65-2](/img/structure/B2707123.png)

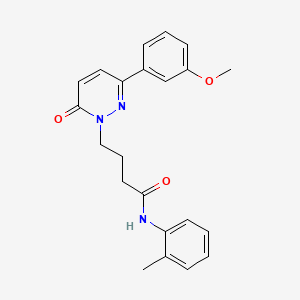

N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,5-dichlorophenyl)benzenesulfonamide” is a chemical compound that has been used as an inhibitor of Rac activation by Dock5 . It’s a solid substance with a white to gray color .

Molecular Structure Analysis

The molecular formula of “N-(3,5-dichlorophenyl)benzenesulfonamide” is C12H9Cl2NO2S, and its molecular weight is 302.17 g/mol . The InChI Key is HMKZVAZQKOKXRZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-(3,5-dichlorophenyl)benzenesulfonamide” is a solid substance with a white to gray color . Its molecular weight is 302.17 g/mol .Applications De Recherche Scientifique

Anticancer Activity

“N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide” has been synthesized and evaluated for its anticancer activity against nine different cancer strains . Among all the evaluated compounds, chalcones 7d,g and 8g exhibited more potent in vitro anticancer activity, with outstanding GI 50 values ranging from 0.422 to 14.9 μM and LC 50 values ranging from 5.08 μM to >100 μM .

In Silico Studies

In silico studies were executed to explore the inhibitory nature of chalcones and triazine derivatives . The results suggested that the evaluated compounds could act as modulators of the human thymidylate synthase enzyme .

Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives

“N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide” has been used as a building block for the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives . These derivatives have been used as an anti-leukemic agent .

Organic Transformations

The compound has been used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

Development of (Thio)urea-based Catalysts

The compound has been used in the development of (thio)urea-based catalysts . This review summarizes the key developments of Schreiner’s thiourea-mediated reactions with the aim to further expand the applications of (thio)urea-based catalysts .

Safety and Hazards

Propriétés

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NOS/c1-10-2-4-14(5-3-10)20-9-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKSTQDJVYCMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

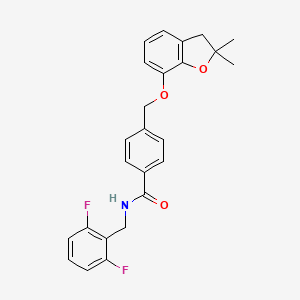

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2707040.png)

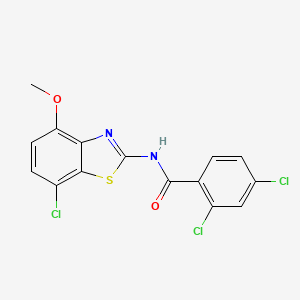

![4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2707043.png)

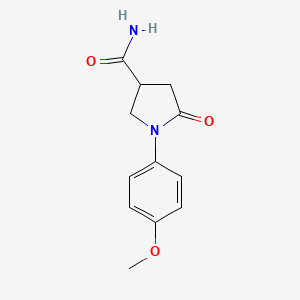

![N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707044.png)

![5,6-dimethyl-1-((2-methyl-5-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2707054.png)